molecular formula C19H14ClN5O2S B2658247 N-(4-chlorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide CAS No. 1242897-97-7

N-(4-chlorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide

Cat. No.: B2658247
CAS No.: 1242897-97-7
M. Wt: 411.86
InChI Key: RKXBNXCXBKBHPY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a triazolo-pyrazine derivative featuring a sulfanylacetamide moiety linked to a 4-chlorophenyl group. Its structure combines a triazolo[4,3-a]pyrazine core with a substituted phenyl ring and a thioether bridge, which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2S/c20-13-6-8-14(9-7-13)21-16(26)12-28-19-23-22-17-18(27)24(10-11-25(17)19)15-4-2-1-3-5-15/h1-11H,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXBNXCXBKBHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide typically involves multiple steps. One common route starts with the preparation of the triazolopyrazine core, followed by the introduction of the phenyl and chlorophenyl groups. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrazine core, potentially altering its electronic properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology: In biological research, the compound may be investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory or anticancer agent. Research is ongoing to determine its efficacy and safety in various medical contexts.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrazine core is known to engage in hydrogen bonding and π-π interactions, which can modulate the activity of biological pathways. The compound’s ability to inhibit or activate specific targets is a key area of research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The triazolo[4,3-a]pyrazine core distinguishes this compound from structurally related molecules. For example:

  • 850160-19-9 (2,5-Dimethyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine) features a pyrazolo-pyrimidine core, offering a different π-conjugated system that may influence binding affinity .

Substituent Effects

  • 4-Chlorophenyl vs. Sulfamoylphenyl Groups: The 4-chlorophenyl substituent in the target compound contrasts with sulfamoylphenyl groups in analogs like 13a–e (e.g., 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide) . Chlorine’s electronegativity enhances lipophilicity and may improve membrane permeability compared to sulfonamide’s polar nature.
  • Methoxy and Methyl Substituents : Analogs such as 13b (4-methoxyphenyl) and 13a (4-methylphenyl) demonstrate that electron-donating groups increase solubility but reduce metabolic stability compared to halogens .

Physicochemical Properties

Compound Melting Point (°C) IR C≡N Stretch (cm⁻¹) Yield (%)
Target Compound Not Reported Not Reported Not Reported
13a (4-methylphenyl derivative) 288 2214 94
13b (4-methoxyphenyl derivative) 274 2212 95

Biological Activity

N-(4-chlorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a synthetic compound that belongs to a class of heterocyclic compounds. Its unique structure suggests potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on existing research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's molecular formula is C20H16ClN5O2SC_{20}H_{16}ClN_5O_2S, with a molecular weight of 409.4 g/mol. It features a triazolopyrazine core linked to a chlorophenyl group and a sulfanyl acetamide moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. A related compound was evaluated for its ability to inhibit glioblastoma cell lines. The results indicated that it exhibited low micromolar activity against key kinases involved in glioma progression, specifically AKT2/PKBβ. This pathway is critical in oncogenesis and targeting it may provide therapeutic benefits for glioma patients .

Table 1: Inhibitory Activity Against Kinases

CompoundTarget KinaseIC50 (µM)Effect on Glioblastoma Cells
4jAKT2/PKBβ<5Inhibits growth
4jOther Kinases>10Minimal effect

The mechanism by which this compound exerts its effects likely involves the modulation of signaling pathways associated with cell proliferation and survival. Specifically, inhibition of AKT signaling leads to reduced cell viability in cancerous cells while sparing non-cancerous cells from cytotoxicity .

Antibacterial Activity

In addition to its anticancer properties, related compounds have shown antibacterial activity. For instance, synthesized derivatives demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. This suggests that the compound may also have potential applications in treating bacterial infections .

Table 2: Antibacterial Activity

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CE. coliWeak

Case Studies

A notable case study involved the evaluation of a series of chlorophenyl-substituted compounds for their anticancer properties against glioblastoma. Among these compounds, one demonstrated significant inhibition of neurosphere formation in primary patient-derived glioma stem cells and showed selectivity for cancerous over non-cancerous cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

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